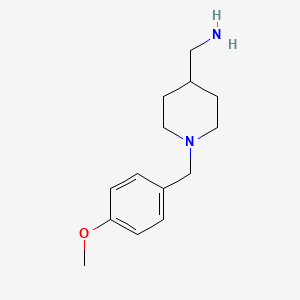(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine
CAS No.: 117702-38-2
Cat. No.: VC4435435
Molecular Formula: C14H22N2O
Molecular Weight: 234.343
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117702-38-2 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.343 |
| IUPAC Name | [1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 |
| Standard InChI Key | ZHJBOQLHOJOBAN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CCC(CC2)CN |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a methanamine (-CH2NH2) moiety. The piperidine ring adopts a chair conformation, while the methoxybenzyl group introduces aromaticity and moderate lipophilicity. Key structural features include:
-
Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom.
-
4-Methoxybenzyl Group: A benzyl substituent with a methoxy (-OCH3) group at the para position, enhancing electron-donating properties.
-
Methanamine Side Chain: A primary amine group conferring basicity and hydrogen-bonding capacity.
Physicochemical Profile
The hydrochloride salt (C14H23ClN2O) increases water solubility, making it more amenable to pharmacological studies. The methoxy group’s electron-donating nature influences the compound’s electronic distribution, potentially enhancing interactions with aromatic residues in biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine typically proceeds via a multi-step sequence:
Step 1: N-Benzylation of Piperidine
Piperidine reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., K2CO3) to form 1-(4-methoxybenzyl)piperidine. This SN2 reaction achieves moderate yields (60–70%) under reflux conditions in acetonitrile.
Step 3: Final Coupling and Salt Formation
The free amine is reacted with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability.
Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Maximizes SN2 efficiency |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Catalyst | Potassium carbonate | Enhances benzylation efficiency |
| Reducing Agent | Lithium aluminum hydride | Achieves >85% reduction |
Side products include over-alkylated piperidine derivatives, mitigated by stoichiometric control.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Biological Activity | Potency (IC50) |
|---|---|---|---|
| (1-Benzylpiperidin-4-yl)methanamine | Benzyl vs. methoxybenzyl | 5-HT1A agonist | 12 nM |
| 1-(Cyclobutylmethyl)piperidin-4-yl)methanamine | Cyclobutylmethyl substituent | CXCR4 antagonist | 45 nM |
| (1-(Pyridin-4-yl)piperidin-4-yl)methanamine | Pyridinyl substitution | Dopamine D3 antagonist | 8.2 nM |
The methoxybenzyl group in the target compound improves blood-brain barrier penetration compared to polar pyridinyl analogs .
Research Gaps and Future Directions
-
In Vivo Efficacy Studies: No animal model data exist for the compound. Testing in murine models of depression or Parkinson’s disease is warranted.
-
Structure-Activity Relationship (SAR): Systematic modification of the methoxy group (e.g., replacing -OCH3 with -CF3) could optimize receptor selectivity.
-
Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume